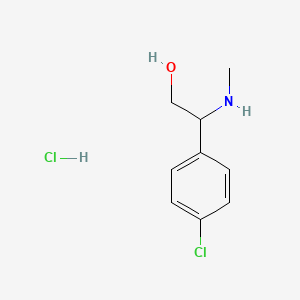
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as Clenbuterol hydrochloride, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is widely used in scientific research as a tool to study the effects of beta-2 adrenergic receptor activation on various physiological systems.
作用机制
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is a selective beta-2 adrenergic agonist that binds to and activates beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP) in cells. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various proteins and enzymes in cells. This results in the activation of various signaling pathways that lead to the physiological effects of this compound hydrochloride.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have potent bronchodilator, vasodilator, and lipolytic effects. It also increases muscle mass and reduces fat mass in animals and humans. The bronchodilator effect of this compound hydrochloride is due to the relaxation of smooth muscles in the airways, which increases airflow to the lungs. The vasodilator effect of this compound hydrochloride is due to the relaxation of smooth muscles in blood vessels, which increases blood flow to various organs. The lipolytic effect of this compound hydrochloride is due to the activation of beta-2 adrenergic receptors in adipose tissue, which increases lipolysis and the release of free fatty acids into the bloodstream. The increase in muscle mass and reduction in fat mass are due to the activation of beta-2 adrenergic receptors in skeletal muscle, which leads to an increase in protein synthesis and a decrease in protein degradation.
实验室实验的优点和局限性
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride has several advantages for lab experiments. It is a potent and selective beta-2 adrenergic agonist that can be used to study the effects of beta-2 adrenergic receptor activation on various physiological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of this compound hydrochloride in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between animals and humans. It also has a relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for the study of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride. One area of research is the investigation of its effects on metabolism and insulin sensitivity. Another area of research is the study of its effects on cardiovascular function, particularly in the context of heart failure. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the physiological effects of this compound hydrochloride. Finally, there is a need for the development of more selective and potent beta-2 adrenergic agonists that can be used to study the effects of beta-2 adrenergic receptor activation on specific physiological systems.
合成方法
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride can be synthesized by reacting 4-amino-3,5-dichlorobenzonitrile with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ethylene oxide to yield this compound hydrochloride. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride hydrochloride is widely used in scientific research to study the effects of beta-2 adrenergic receptor activation on various physiological systems. It has been shown to have potent bronchodilator, vasodilator, and lipolytic effects. It is also known to increase muscle mass and reduce fat mass in animals and humans. This compound hydrochloride has been used to study the effects of beta-2 adrenergic receptor activation on skeletal muscle, heart, and adipose tissue. It has also been used to investigate the role of beta-2 adrenergic receptors in thermogenesis, metabolism, and insulin sensitivity.
属性
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-9(6-12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCMRLIQCRVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864060-90-1 |
Source


|
| Record name | 2-(4-chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

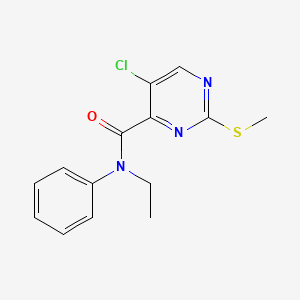
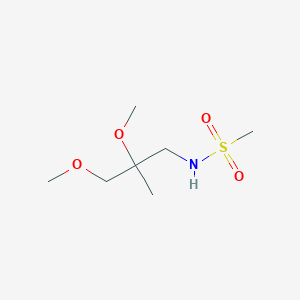
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)
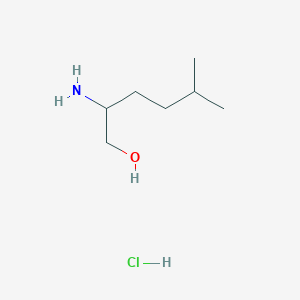

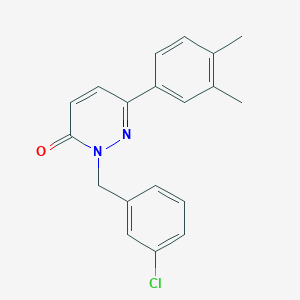

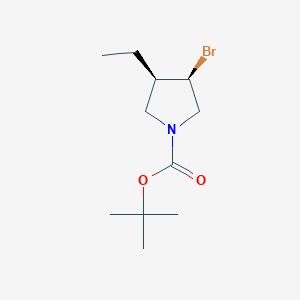
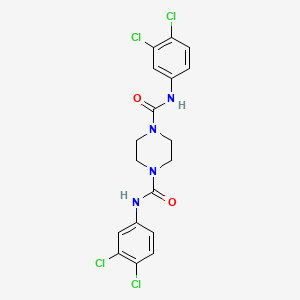

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)
![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)
![rel-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B2456051.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)